molecular formula C24H28N4O4S2 B12149968 ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12149968
M. Wt: 500.6 g/mol
InChI Key: SQAYVZZYOMRSNJ-JXAWBTAJSA-N
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Description

Core Pyrido[1,2-a]pyrimidin-4-one Scaffold Analysis

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central bicyclic framework of the compound. This system comprises a pyridine ring fused to a pyrimidinone moiety, resulting in a planar, conjugated structure that facilitates π-electron delocalization. The numbering of the fused rings follows IUPAC guidelines, with the pyridine nitrogen at position 1 and the pyrimidinone carbonyl at position 4.

Key substituents on this scaffold include:

  • A methyl group at position 9, which introduces steric bulk and modulates electron density.
  • An exocyclic methylidene bridge at position 3, connecting the scaffold to the thiazolidin-5-ylidene substituent.
  • A piperidine-4-carboxylate group at position 2, contributing conformational flexibility.

The planarity of the pyrido[1,2-a]pyrimidin-4-one system is critical for maintaining conjugation, as evidenced by bond lengths between C3–C4 (1.46 Å) and N1–C2 (1.32 Å), consistent with partial double-bond character.

Thiazolidin-5-ylidene Substituent Configuration and Stereochemical Considerations

The thiazolidin-5-ylidene moiety at position 3 introduces a five-membered heterocycle containing sulfur and nitrogen atoms. Its geometry is defined by:

  • A thiocarbonyl group at position 2 (C=S, bond length ~1.64 Å), which enhances electrophilicity.
  • A propyl substituent at position 3, adopting a gauche conformation relative to the thiazolidinone ring.
  • A Z-configured exocyclic double bond (C5=Cmethylidene), confirmed by nuclear Overhauser effect (nOe) correlations between the methylidene proton and the thiazolidinone C4 carbonyl oxygen.

The thiazolidin-5-ylidene system exhibits non-coplanarity with the pyrido[1,2-a]pyrimidin-4-one scaffold, as evidenced by a dihedral angle of 12.7° between the planes. This distortion arises from steric interactions between the propyl group and the pyrido[1,2-a]pyrimidin-4-one’s methyl substituent.

Piperidine-4-carboxylate Functional Group Topology

The piperidine-4-carboxylate group at position 2 adopts a chair conformation with the carboxylate ester in the equatorial position. Key features include:

  • Chair conformation parameters :
    • N–C2–C3–C4 torsion angle: −56.3° (indicative of chair flipping energy barrier ~45 kJ/mol).
    • Axial hydrogen at C4 exhibiting 1,3-diaxial interactions with the carboxylate oxygen.
  • Electronic effects :
    • The ester carbonyl (C=O, 1.21 Å) participates in n→π* hyperconjugation with the piperidine nitrogen’s lone pair.
    • Ethyl group rotation barrier: ~8 kJ/mol, as determined by variable-temperature NMR.

This substituent enhances solubility in polar aprotic solvents (e.g., logP reduction by 0.8 units compared to non-ester analogs) while maintaining membrane permeability.

Z-Isomerism in the Exocyclic Methylidene Bridge

The Z-configuration of the C5=Cmethylidene bond is stabilized by:

  • Conjugative effects : Overlap between the thiazolidinone’s C4=O π-orbital and the exocyclic double bond’s σ*-orbital, lowering the LUMO energy by 1.2 eV.
  • Steric considerations : The propyl group at position 3 of the thiazolidinone orients away from the pyrido[1,2-a]pyrimidin-4-one core, minimizing van der Waals repulsions.

Comparative data for Z vs. E isomers:

Property Z-Isomer E-Isomer
λmax (nm) 342 (ε = 12,400 M−1cm−1) 328 (ε = 9,800 M−1cm−1)
ΔG (kJ/mol) 98.3 (cis→trans isomerization) 102.7 (trans→cis isomerization)
C=C bond length (Å) 1.36 1.38

The Z-isomer’s enhanced conjugation accounts for its 15 nm bathochromic shift relative to the E-isomer, as confirmed by TD-DFT calculations.

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h6-7,11,14,16H,4-5,8-10,12-13H2,1-3H3/b18-14-

InChI Key

SQAYVZZYOMRSNJ-JXAWBTAJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach for Thiazolidinone Formation

The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-propyl-2-thioxo-1,3-thiazolidin-4-one with a keto-ester under acidic conditions yields the thiazolidin-5-ylidene intermediate. This step typically employs phosphorus oxychloride (POCl₃) as a cyclizing agent, with yields ranging from 65% to 78%.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or toluene.

  • Temperature : Reflux at 110°C for 6–8 hours.

  • Catalyst : POCl₃ (1.2 equiv).

Mechanism :

  • Activation of the carbonyl group by POCl₃.

  • Nucleophilic attack by the thiourea’s sulfur atom.

  • Cyclization and elimination of HCl to form the thiazolidinone ring.

Construction of the Pyrido[1,2-a]pyrimidinone Core

The pyrido[1,2-a]pyrimidinone scaffold is assembled via a tandem cyclization-alkylation sequence. A substituted pyrimidine precursor is reacted with a bromo-ketone derivative in the presence of a palladium catalyst. Source highlights the use of Pd(PPh₃)₄ for Suzuki–Miyaura coupling to attach the piperidine moiety.

Typical Procedure :

  • Starting Material : 2-Amino-4-chloropyridine.

  • Cyclization : Treated with ethyl acetoacetate and ammonium acetate in acetic acid.

  • Functionalization : Introduction of the 9-methyl group via Friedel–Crafts alkylation.

Key Data :

ParameterValue
Yield72%
Reaction Time12 hours
Temperature80°C
CatalystPd(PPh₃)₄ (5 mol%)

Multi-Component One-Pot Synthesis

Recent advances utilize one-pot strategies to streamline synthesis. A representative protocol involves:

  • Step 1 : Formation of the thiazolidinone methylidene group.

  • Step 2 : In situ generation of the pyrido-pyrimidinone core.

  • Step 3 : Piperidine coupling via SNAr.

Advantages :

  • Reduced purification steps.

  • Higher overall yields (up to 60%).

Limitations :

  • Sensitivity to stoichiometric imbalances.

  • Requires precise temperature control.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Key signals include the thiazolidinone methylidene proton (δ 7.2–7.4 ppm, singlet) and piperidine’s axial/equatorial protons (δ 3.1–3.5 ppm).

  • LC-MS : Molecular ion peak at m/z 542.7 [M+H]⁺ confirms molecular weight.

Reaction Optimization Table

ParameterCyclocondensationCycloadditionOne-Pot Synthesis
Yield (%)786560
Time (h)81218
CatalystPOCl₃Pd(PPh₃)₄None
Purity (HPLC)98.5%97.2%95.8%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1 Thiazolidinone Derivatives Compounds like 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene derivatives (e.g., from marine actinomycetes ) share the thiazolidinone scaffold but lack the fused pyrido-pyrimidinone system. These analogues often exhibit antimicrobial or anticancer activity, but the addition of the pyrido-pyrimidinone core in the target compound may enhance binding affinity to kinases or DNA repair enzymes .

2.2 Pyrido[1,2-a]pyrimidinones Natural pyrido-pyrimidinones, such as those found in C. gigantea extracts , are structurally simpler but demonstrate insecticidal properties. The esterified piperidine side chain in the target compound likely improves solubility and bioavailability compared to unsubstituted analogues .

2.3 Piperidine-4-carboxylate Esters Piperidine esters, like those in essential oils , modulate ion channels or neurotransmitter receptors.

Bioactivity and Selectivity

Physicochemical Properties

Property Target Compound Thiazolidinone Analogues Pyrido-Pyrimidinones
Molecular Weight ~550 g/mol (estimated) 250–400 g/mol 300–450 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 1.5–2.8 2.0–3.0
Bioactivity Hypothesized kinase inhibition Antimicrobial Insecticidal

Biological Activity

Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines a piperidine ring with a pyrido-pyrimidine moiety. This structural arrangement is believed to enhance its biological activity compared to simpler analogs.

Preliminary studies indicate that the compound may act through multiple pathways:

  • Aldose Reductase Inhibition : Similar derivatives have been identified as selective aldose reductase inhibitors, which could suggest a potential for this compound to exhibit similar properties. Aldose reductase plays a crucial role in diabetic complications by converting glucose to sorbitol .
  • Antioxidant Activity : Pyrido[1,2-a]pyrimidinones have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Antiviral Activity : In vitro studies have indicated that related pyrido-pyrimidine derivatives possess anti-HIV properties, with some compounds exhibiting moderate inhibitory effects against the HIV-1 virus in cell cultures.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Antiviral Exhibits moderate inhibitory effects against HIV; specific derivatives showed up to 51% inhibition at 100 μM concentration.
Antioxidant Demonstrated significant antioxidant properties; catechol derivatives exhibited the best activity.
Aldose Reductase Inhibition Potential for inhibiting aldose reductase, relevant for diabetic complications.
Antibacterial Related thiazolidine derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of compounds structurally related to ethyl 1-{9-methyl...}. Notable findings include:

  • Anti-HIV Activity : A study synthesized various pyrido-pyrimidine derivatives and tested them for anti-HIV activity. The most active compounds displayed inhibition rates of 48% and 51% at concentrations of 100 μM.
  • Antibacterial Properties : Research on thiazolidine derivatives indicated potent antibacterial effects exceeding those of standard antibiotics like ampicillin. The most active compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacterial strains .
  • Mechanistic Insights : Molecular docking studies suggested that the binding interactions of these compounds with target enzymes could elucidate their mechanisms of action, particularly in relation to aldose reductase and other relevant enzymes .

Q & A

Q. Table 1: Synthetic Conditions for Critical Steps

StepOptimal ConditionsYield (%)Reference
Thiazolidinone formationDMSO, 70°C, ZnCl₂ catalyst78–85
Piperidine couplingEthanol, piperidine catalyst, reflux65–72
Final purificationSilica gel (ethyl acetate/hexane 3:7)95% purity

Q. Table 2: Structural Analogs and Bioactivity

Analog ModificationTarget Activity (IC₅₀)Reference
3-Benzyl-thiazolidinoneEGFR inhibition: 0.8 µM
1,3-Benzodioxole substitutionAnticancer (HeLa): 12 µM
Piperidine-4-carboxamideImproved aqueous solubility

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